molecular formula C10H21N3 B13587295 4-(Piperazin-1-yl)cyclohexan-1-amine

4-(Piperazin-1-yl)cyclohexan-1-amine

Cat. No.: B13587295
M. Wt: 183.29 g/mol
InChI Key: SHSHMZJKMQRNTC-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H21N3. It is a derivative of piperazine and cyclohexanamine, characterized by the presence of a piperazine ring attached to a cyclohexane ring. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)cyclohexan-1-amine typically involves the reaction of piperazine with cyclohexanone under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the intermediate imine formed from piperazine and cyclohexanone is also a widely used method. This approach ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .

Scientific Research Applications

4-(Piperazin-1-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts on neurotransmitter receptors and transporters, modulating their activity. For instance, it may inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is crucial in its antidepressant and antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)cyclohexan-1-amine is unique due to its combined structural features of piperazine and cyclohexanamine, which confer distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

4-piperazin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h9-10,12H,1-8,11H2

InChI Key

SHSHMZJKMQRNTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCNCC2

Origin of Product

United States

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